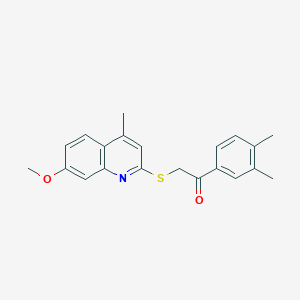

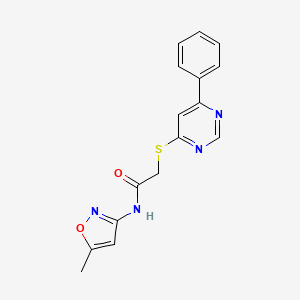

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of this compound was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis . At 100 K, the crystal system is triclinic, with a space group P1̅ .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a crystal system that is triclinic at 100 K, with a space group P1̅ . The volume of distribution, protein binding, and absorption are not available .Wirkmechanismus

Target of Action

It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Similar compounds often interact with their targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions .

Biochemical Pathways

Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells .

Result of Action

Similar compounds have been reported to have significant pharmacological activity .

Action Environment

The synthesis of similar compounds has been reported to involve reactions with (hetero)aromatic c-nucleophiles .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide in lab experiments include its specificity for the this compound enzyme, its potential as a therapeutic agent for various diseases, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.

Zukünftige Richtungen

For research on N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide include further studies on its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, future research could focus on the development of more potent and selective this compound inhibitors, as well as the optimization of the synthesis method for this compound. Finally, future studies could also investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity.

Synthesemethoden

The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves a series of chemical reactions, including the condensation of 4-(1-pyrrolidinyl)pyrimidine-2-carbaldehyde with 4-chloromethylbenzoic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is then purified through column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the this compound enzyme, which is overexpressed in many types of cancer. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(13-6-2-1-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBJQVVARCDXGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2790352.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2790366.png)

![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2790367.png)